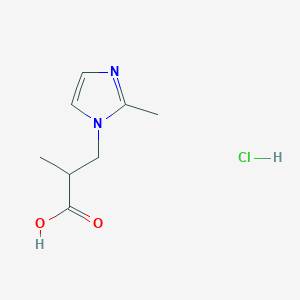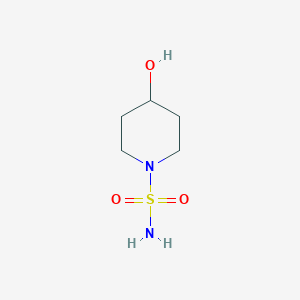
4-Hydroxypiperidine-1-sulfonamide
Vue d'ensemble
Description
4-Hydroxypiperidine-1-sulfonamide is a chemical compound with the molecular formula C5H12N2O3S . It has a molecular weight of 180.23 and is available in powder form .
Molecular Structure Analysis
The molecular structure of 4-Hydroxypiperidine-1-sulfonamide consists of a piperidine ring with a hydroxy group at the 4-position and a sulfonamide group at the 1-position . The InChI code for this compound is 1S/C5H12N2O3S/c6-11(9,10)7-3-1-5(8)2-4-7/h5,8H,1-4H2,(H2,6,9,10) .Chemical Reactions Analysis
Piperidine derivatives, including 4-Hydroxypiperidine-1-sulfonamide, can undergo various chemical reactions. These include hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions can lead to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
4-Hydroxypiperidine-1-sulfonamide is a powder with a melting point of 104-105°C . and is stored at room temperature .Applications De Recherche Scientifique
Microbial Degradation of Sulfonamides Microbial strategies, such as those employed by Microbacterium sp. strain BR1, have shown that degradation of sulfonamides like sulfamethoxazole proceeds through a novel pathway of ipso-hydroxylation followed by fragmentation. This process is crucial for the environmental breakdown of persistent sulfonamide antibiotics, mitigating the spread of antibiotic resistance (Ricken et al., 2013).
Removal of Environmental Pollutants Electron beam irradiation (EBI) has been investigated for its efficacy in degrading sulfonamide antibiotics in aquatic environments, demonstrating almost complete removal of pollutants like sulfamerazine, sulfadiazine, and sulfapyridine. This study underscores the role of advanced oxidation processes in managing emerging contaminants in water bodies (Zhu et al., 2021).
Drug Design and Functional Group Importance The sulfonamide group is a pivotal functional group in drug design, playing a critical role in the structure-activity relationship of many therapeutic agents. Its presence in drugs like sulfonamide antibacterials underscores its versatility and essential nature in medicinal chemistry (Kalgutkar et al., 2010; Smith & Jones, 2008).
Synthesis of Complex Compounds The synthesis of 4-sulfonatooxy-2,2,6,6-tetramethylpiperidine-1-yloxyl derivatives demonstrates the application of sulfonamide derivatives in probing the properties of ionic liquids, highlighting the role of sulfonamides in synthesizing novel compounds for investigating complex chemical systems (Strehmel et al., 2008).
Antibacterial Activity of Transformation Products Studies on sulfonamide antibiotics' transformation products reveal that modifications at the para position of sulfonamides can retain or enhance antibacterial activity, indicating the potential environmental impact and the need for considering the collective presence of sulfonamide drugs and their derivatives in water bodies (Majewsky et al., 2014).
Safety And Hazards
Propriétés
IUPAC Name |
4-hydroxypiperidine-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O3S/c6-11(9,10)7-3-1-5(8)2-4-7/h5,8H,1-4H2,(H2,6,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUKYPWNFQHKEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxypiperidine-1-sulfonamide | |
CAS RN |
4108-97-8 | |
| Record name | 4-hydroxypiperidine-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





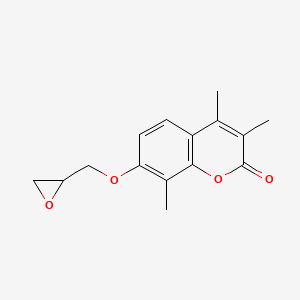
![1-{4-[(3-Acetyl-5-chloro-2-hydroxyphenyl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B1439194.png)
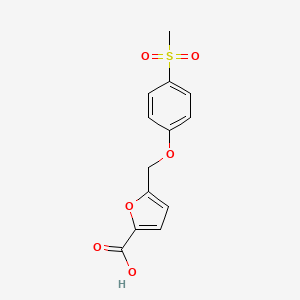
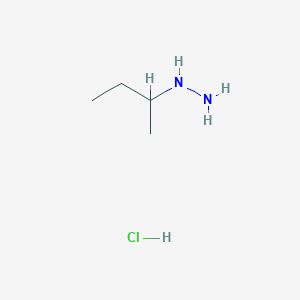
![Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanamine](/img/structure/B1439199.png)
![3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}aniline](/img/structure/B1439203.png)

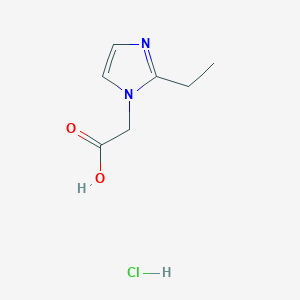

![8-amino-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B1439211.png)
